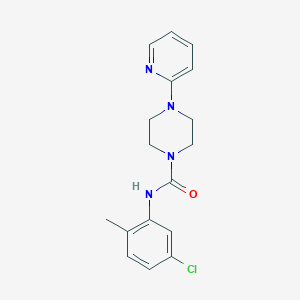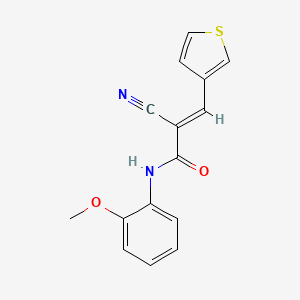
N-(5-chloro-2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, commonly known as CM156, is a novel compound with potential therapeutic applications in the treatment of various diseases. CM156 belongs to the piperazinecarboxamide class of compounds, which has been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of CM156 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. CM156 has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
CM156 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection of neurons from oxidative stress and apoptosis. CM156 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CM156 for lab experiments is its relatively simple synthesis process, which allows for large-scale production. CM156 also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of CM156 is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of CM156. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy. Additionally, CM156 can be further studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of CM156 involves a multi-step process that starts with the reaction of 5-chloro-2-methylphenylamine with ethyl 4-chloro-3-oxobutanoate to form 5-chloro-2-methyl-N-ethyl-3-oxo-3,4-dihydro-2H-pyridazine-1-carboxamide. This intermediate is then reacted with piperazine to form CM156. The synthesis process is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
CM156 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CM156 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, CM156 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, CM156 has been shown to protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-13-5-6-14(18)12-15(13)20-17(23)22-10-8-21(9-11-22)16-4-2-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBOTGXFFDUOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5309159.png)

![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)
![N'-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]sulfamide](/img/structure/B5309187.png)
![N-(2,4-dichloro-6-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5309193.png)
![6-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309198.png)
![1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5309208.png)
![6-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309216.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine](/img/structure/B5309217.png)
![6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5309222.png)
![N-benzyl-5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5309231.png)
![N-[1-(4-ethylphenyl)ethyl]-2-furamide](/img/structure/B5309234.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5309237.png)